molecular formula C36H42ClN3O6 B12402966 Lercanidipine-13C,d3 (hydrochloride)

Lercanidipine-13C,d3 (hydrochloride)

Cat. No.: B12402966
M. Wt: 652.2 g/mol
InChI Key: WMFYOYKPJLRMJI-VOMAOHKISA-N
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Description

Contextualization of Stable Isotope Labeling in Chemical and Biomedical Sciences

Stable isotope labeling is a non-radioactive technique that involves the substitution of one or more atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov This process yields a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. The key advantage of stable isotope-labeled compounds is that they can be differentiated from their endogenous or unlabeled analogues by mass spectrometry (MS). eurisotop.com

In pharmaceutical and biomedical research, this technique is instrumental for a variety of applications. It is widely used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug molecule in a biological system. Furthermore, stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. eurisotop.com Their use significantly improves the accuracy, precision, and robustness of these analytical techniques by compensating for variations during sample preparation and analysis.

Overview of Lercanidipine (B1674757) as a Dihydropyridine (B1217469) Calcium Channel Blocker for Research Applications

Lercanidipine is a third-generation dihydropyridine calcium channel blocker. geneesmiddeleninformatiebank.nl Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. geneesmiddeleninformatiebank.nl Lercanidipine is characterized by its high lipophilicity, which contributes to a gradual onset and long duration of action. geneesmiddeleninformatiebank.nl

For research purposes, Lercanidipine is a subject of interest due to its pharmacokinetic properties and metabolic profile. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into numerous inactive metabolites. geneesmiddeleninformatiebank.nl Understanding the pharmacokinetics and metabolism of Lercanidipine is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. The development of sensitive and specific analytical methods is therefore essential for accurately measuring its concentration in biological fluids like plasma.

Table 1: Pharmacokinetic Properties of Lercanidipine

ParameterValue
AbsorptionCompletely absorbed after oral administration.
Peak Plasma Concentration (Cmax)Occurs about 1.5-3 hours after dosing.
BioavailabilityAround 10% due to high first-pass metabolism.
Protein BindingExceeds 98%.
MetabolismExtensively metabolized by CYP3A4.
Elimination Half-lifeApproximately 8-10 hours.
Data sourced from publicly available pharmacokinetic studies. geneesmiddeleninformatiebank.nl

Academic Research Utility of Lercanidipine-13C,d3 (hydrochloride)

The primary and most well-documented research application of Lercanidipine-13C,d3 (hydrochloride) is its use as an internal standard in the development and validation of bioanalytical methods for the quantification of Lercanidipine in biological matrices, most commonly human plasma. These methods are crucial for conducting pharmacokinetic and bioequivalence studies.

In a study focused on developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Lercanidipine in human plasma, Lercanidipine-13C,d3 hydrochloride was employed as the internal standard. researchgate.net The method was developed for bioequivalence studies and demonstrated high sensitivity and accuracy. researchgate.net

Another improved and reliable ultra-performance liquid chromatography/tandem mass spectrometry (UPLC–MS/MS) method was developed and validated for the determination of lercanidipine in human plasma using lercanidipine-d3 (B586516) as an internal standard. nih.gov This method was successfully applied to a bioequivalence study in healthy subjects. nih.gov The use of the stable isotope-labeled internal standard was instrumental in achieving the required precision and accuracy for the study. nih.gov

Table 2: Validation Parameters of a UPLC-MS/MS Method Using Lercanidipine-d3 as an Internal Standard

ParameterResult
Linearity Range0.010–20 ng/mL
Correlation Coefficient (r²)≥0.9996
Intra-batch Precision (% CV)2.04%–5.41%
Intra-batch Accuracy98.1%–102.0%
Inter-batch Precision (% CV)1.48% to 5.72%
Inter-batch Accuracy98.3%–103.0%
Extraction Recovery>94% for both analyte and IS
Data from a study on the determination of lercanidipine in human plasma. nih.gov

The consistent findings across these research applications underscore the critical role of Lercanidipine-13C,d3 (hydrochloride) in ensuring the reliability of bioanalytical data for Lercanidipine. Its use as an internal standard allows researchers to confidently assess the pharmacokinetic profile of Lercanidipine, which is essential for regulatory submissions and for advancing the understanding of this antihypertensive agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H42ClN3O6

Molecular Weight

652.2 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(trideuterio(113C)methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5+1D3;

InChI Key

WMFYOYKPJLRMJI-VOMAOHKISA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies of Lercanidipine 13c,d3 Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Site-specific incorporation of deuterium is a key strategy for improving a drug's metabolic stability and for use in mechanistic studies. acs.orgnih.gov The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes at that specific site, a phenomenon known as the kinetic isotope effect. scielo.org.mx

Several methodologies are available for the precise introduction of deuterium into organic molecules:

Hydrogen Isotope Exchange (HIE): This is one of the most direct methods for deuterium labeling. acs.org It involves the exchange of C-H bonds with C-D bonds, often catalyzed by transition metals such as iridium, ruthenium, or palladium. acs.orgcea.fr These methods can be applied late in the synthetic sequence, which is highly advantageous. acs.org

Reductive Deuteration: Functional groups like ketones, aldehydes, esters, and carboxylic acids can be reduced using deuterium-donating reagents. Reagents such as sodium borodeuteride (NaBD₄), lithium aluminum deuteride (LiAlD₄), or deuterium gas (D₂) in the presence of a catalyst are commonly employed to introduce deuterium at specific locations. nih.gov

Deuterated Building Blocks: A highly effective method for ensuring site-specificity is to use starting materials that already contain deuterium at the desired position. nih.gov For instance, the synthesis could start with a deuterated version of a key precursor, which is then carried through the synthetic route.

For Lercanidipine-13C,d3, the three deuterium atoms are located on a methyl group. A plausible strategy for this specific labeling would involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or methyl-d3 tosylate, to introduce the trideuteromethyl group onto the amine nitrogen during the synthesis of the side chain.

Method Description Deuterium Source Advantages Challenges
Hydrogen Isotope Exchange (HIE) Direct replacement of H with D on a C-H bond, often catalyzed by a metal.D₂O, D₂ gasCan be performed late-stage.Regioselectivity can be difficult to control.
Reductive Deuteration Reduction of a functional group using a deuterated reducing agent.LiAlD₄, NaBD₄, D₂/CatalystHigh efficiency for specific functional groups.Requires the presence of a suitable functional group.
Deuterated Building Blocks Synthesis using a starting material that is already deuterated.Pre-labeled precursors (e.g., CD₃I)Excellent control over the position of the label.Synthesis of the labeled precursor can be complex and costly.

Approaches for Carbon-13 Labeling

Carbon-13 labeling is fundamental for metabolism studies, allowing researchers to trace the carbon skeleton of a drug molecule. acs.orgresearchgate.net Unlike radioactive ¹⁴C, ¹³C is a stable isotope, making it safer to handle and suitable for a wider range of analytical techniques, including ¹³C-NMR. metsol.com

The primary strategies for ¹³C labeling are:

Use of ¹³C-Labeled Precursors: This is the most common and reliable method. nih.gov The synthesis begins with a simple, commercially available ¹³C-labeled starting material, such as [¹³C]carbon dioxide, [¹³C]methyl iodide, or [¹³C]benzene. acs.orgyoutube.com This labeled precursor is then incorporated into the target molecule through a series of chemical reactions.

Carbon Isotope Exchange (CIE): While less common than HIE, methods for exchanging carbon isotopes are an emerging area of interest. acs.org These reactions offer the potential for late-stage labeling, which is highly desirable in pharmaceutical research. acs.org

In the case of Lercanidipine-13C,d3, the ¹³C atom is located in the methoxycarbonyl group attached to the dihydropyridine (B1217469) ring. A logical synthetic approach would be to use a ¹³C-labeled precursor for this group. For example, the synthesis of the dihydropyridine core could be adapted to use methyl acetoacetate-¹³C or a similar labeled starting material to introduce the ¹³C at the desired position.

Method Description ¹³C Source Advantages Challenges
Labeled Precursor Synthesis Building the target molecule from a simple, isotopically enriched starting material.¹³CO₂, ¹³CH₃I, ¹³C-labeled glucose, etc.High specificity and control over label position.Can require lengthy synthetic routes; cost of precursors. techsciresearch.com
Carbon Isotope Exchange (CIE) Direct exchange of a ¹²C atom for a ¹³C atom in the target molecule.Labeled CO, cyanidePotential for late-stage functionalization.Methodologically challenging and less developed than HIE. acs.org

Synthetic Routes to Lercanidipine (B1674757) Hydrochloride and Potential Adaptations for Isotopic Labeling

The synthesis of Lercanidipine hydrochloride, a 1,4-dihydropyridine derivative, typically involves a multi-step process. Several synthetic routes have been reported in patents and scientific literature. google.comepo.orggoogle.comgoogleapis.com A common approach is based on the Hantzsch dihydropyridine synthesis or variations thereof.

A representative synthesis can be broken down into two main parts: the synthesis of the dihydropyridine core and the synthesis of the amino alcohol side chain, followed by their coupling.

Synthesis of the Dihydropyridine Core: This often involves the condensation of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (methyl 3-aminocrotonate). epo.org This reaction assembles the core 1,4-dihydropyridine-3,5-dicarboxylic acid monoester.

Synthesis of the Side Chain: The complex side chain, 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethanol, is typically synthesized separately.

Coupling and Salt Formation: The dihydropyridine carboxylic acid is activated (e.g., by conversion to an acid chloride with thionyl chloride) and then esterified with the amino alcohol side chain. google.comgoogleapis.comgoogle.com The final product is then converted to its hydrochloride salt. chemicalbook.com

Adapting conventional synthetic routes for isotopic labeling requires careful planning and often the development of custom-labeled precursors.

For ¹³C-Labeling: To introduce ¹³C into the methoxycarbonyl group, the synthesis of the dihydropyridine core would need to be modified. Instead of using standard methyl acetoacetate, a custom-synthesized [¹³C]-methyl acetoacetate would be required. The synthesis of this precursor might start from ¹³CO₂ or [¹³C]methanol.

For d3-Labeling: To introduce the trideuteromethyl group on the side-chain nitrogen, the precursor 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol would need to be synthesized using a deuterated methylating agent. For example, N-methylation could be performed using iodomethane-d3 (CD₃I).

Challenges:

Cost and Availability: Isotopically labeled starting materials (e.g., CD₃I, ¹³CO₂) are significantly more expensive than their unlabeled counterparts. techsciresearch.com

Isotopic Scrambling: In some reactions, there is a risk of the isotope label moving to an unintended position or being lost, which requires careful selection of reaction conditions.

Advances:

Late-Stage Functionalization: There is a significant research effort focused on developing methods that allow for the introduction of isotopes at a late stage in the synthesis. musechem.com This minimizes the number of steps where expensive labeled materials are used and allows for the labeling of complex molecules without having to re-develop the entire synthesis.

Catalytic Methods: Advances in catalysis, particularly using metals like iridium and palladium, are making hydrogen isotope exchange more predictable and efficient, allowing for direct C-H deuteration of complex substrates. cea.fr

Isotopic Purity and Enrichment Assessment Techniques in Labeled Compound Synthesis

After the synthesis of an isotopically labeled compound, it is crucial to determine its isotopic purity and the degree of enrichment. omicronbio.comresearchgate.net This confirms that the label is in the correct position and at the desired concentration. The two primary analytical techniques used for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. acs.orgomicronbio.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the mass-to-charge ratio of the molecule with very high precision. metsol.comresearchgate.net By comparing the mass of the labeled compound to its unlabeled counterpart, the number of incorporated isotopes can be confirmed. The relative intensities of the isotopic peaks in the mass spectrum provide a quantitative measure of the isotopic enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of the isotopic labels within the molecule. omicronbio.comacs.org

¹³C NMR: For carbon-13 labeled compounds, a ¹³C NMR spectrum will show a significantly enhanced signal for the labeled carbon atom, confirming its position.

¹H NMR: In ¹H NMR, the presence of an adjacent ¹³C atom causes splitting of the proton signal (¹³C-¹H coupling), which can confirm the location of the ¹³C label. The absence of a proton signal at a specific position, coupled with the appearance of a signal in a ²H NMR spectrum, can confirm the site of deuteration.

Quantitative NMR (qNMR): With careful setup of the experiment, NMR can be used to provide accurate quantitative information on the level of isotopic enrichment. acs.org

Technique Information Provided Key Features
Mass Spectrometry (MS) Molecular weight confirmation, degree of isotopic enrichment (number of labels).High sensitivity, provides isotopic distribution pattern. metsol.comresearchgate.net
NMR Spectroscopy Precise location of isotopic labels, structural confirmation, quantification of enrichment.Non-destructive, provides detailed structural information. omicronbio.comacs.org

The combination of these techniques provides a comprehensive characterization of the synthesized Lercanidipine-13C,d3 (hydrochloride), ensuring its suitability for use in advanced metabolic studies. acs.orgresearchgate.net

Advanced Bioanalytical Methodologies Employing Lercanidipine 13c,d3 Hydrochloride As an Internal Standard

Rigorous Validation of Analytical Methods for Lercanidipine (B1674757) Quantification in Research Matrices (e.g., in vitro cell lysates, animal tissue homogenates, pre-clinical plasma samples)

The use of a stable isotope-labeled internal standard, such as Lercanidipine-13C,d3 (hydrochloride), is critical for the development of robust and reliable bioanalytical methods for the quantification of lercanidipine in complex research matrices. This internal standard, which co-elutes with the unlabeled analyte but is distinguishable by mass spectrometry, compensates for variability in sample preparation and instrument response. researchgate.netnih.gov Method validation is performed according to established guidelines to ensure the data generated is accurate and reproducible. wjpps.comhilarispublisher.com The validation process encompasses a series of experiments designed to assess the method's performance characteristics, including linearity, precision, accuracy, recovery, matrix effects, and stability. nih.gov

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov For the quantification of lercanidipine using Lercanidipine-13C,d3 as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. nih.gov These curves are typically prepared in the same biological matrix as the study samples to account for any matrix-related effects.

A quadratic, 1/x² weighted least-squares regression algorithm is often employed to ensure accuracy across a wide dynamic range. nih.gov The acceptance criterion for the correlation coefficient (r²) of each calibration curve is typically ≥0.99. wjpps.comnih.gov Research has demonstrated excellent linearity for lercanidipine quantification in human plasma over various concentration ranges, such as 0.010–20.0 ng/mL and 0.041 to 25 ng/mL. wjpps.comnih.gov The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy is defined as the lower limit of quantification (LLOQ). nih.govijsr.net For high-sensitivity methods, an LLOQ of 0.010 ng/mL has been achieved. nih.gov

Table 1: Representative Linearity and Calibration Curve Data for Lercanidipine Quantification

Concentration Range (ng/mL) Regression Model Correlation Coefficient (r²) Matrix Reference
0.010–20.0 Quadratic, 1/x² ≥0.9996 Human Plasma nih.gov
0.041–25.0 Not Specified ≥0.995 Human Plasma wjpps.com
0.1–16.0 Not Specified 0.9996 Human Plasma nih.gov
0.025–10.0 Not Specified ≥0.9986 Human Plasma hilarispublisher.com

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy assesses the closeness of the mean test results to the true value. jbclinpharm.org These parameters are evaluated at multiple quality control (QC) concentrations, including the LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). researchgate.net

Intra-batch (within-run) precision and accuracy are determined by analyzing multiple replicates of each QC level in a single analytical run. nih.gov Inter-batch (between-run) precision and accuracy are assessed by analyzing the QC samples on different days or in different analytical runs. nih.govjchr.org The precision is expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD), while accuracy is reported as the percentage of the nominal concentration. nih.gov For bioanalytical methods, the precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ). hilarispublisher.com Studies utilizing deuterated lercanidipine as an internal standard have consistently demonstrated high precision and accuracy, with %CV values well below 6% and accuracy within 98-103%. researchgate.netnih.gov

Table 2: Summary of Inter-batch and Intra-batch Precision and Accuracy for Lercanidipine Quantification

QC Level Concentration (ng/mL) Intra-batch Precision (%CV) Intra-batch Accuracy (%) Inter-batch Precision (%CV) Inter-batch Accuracy (%) Reference
LLOQ 0.010 5.41 101.0 5.72 103.0 researchgate.netnih.gov
LQC 0.030 2.04 98.1 1.48 98.3 researchgate.netnih.gov
MQC-2 2.40 3.15 102.0 3.28 101.2 researchgate.netnih.gov
MQC-1 8.00 2.89 101.4 2.91 100.4 researchgate.netnih.gov

The extraction recovery of an analytical method is the efficiency of the extraction procedure for the analyte from the biological matrix. researchgate.net It is determined by comparing the analytical response of pre-extraction spiked samples with that of post-extraction spiked samples at various QC levels. nih.gov The use of Lercanidipine-13C,d3 is particularly advantageous as its recovery is expected to be very similar to that of the unlabeled lercanidipine, ensuring consistent and reliable quantification. researchgate.net High and consistent recovery is desirable for a robust method, with studies showing mean extraction recoveries of over 94% for both lercanidipine and its deuterated internal standard. nih.govresearchgate.net

Matrix effects are potential interferences from endogenous components of the biological sample that can cause ion suppression or enhancement in mass spectrometry-based assays. researchgate.net These are evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. nih.gov The internal standard-normalized matrix factor is calculated to assess the variability of the results due to matrix effects. nih.gov The stable isotope-labeled internal standard helps to mitigate these effects, as it is impacted similarly to the analyte. researchgate.net

Table 3: Extraction Recovery of Lercanidipine and Lercanidipine-d3 (B586516) from Human Plasma

QC Level Concentration (ng/mL) Lercanidipine Mean Recovery (%) Lercanidipine-d3 Mean Recovery (%) Reference
LQC 0.030 98.6 97.5 nih.gov
MQC-2 2.40 94.3 94.1 nih.gov

Stability testing is essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. nih.gov This involves subjecting QC samples to various storage and handling conditions that they might encounter during a study. wjpps.com The stability of lercanidipine and Lercanidipine-13C,d3 is evaluated under several conditions:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing. nih.gov

Bench-Top Stability: Determines the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may be left out during processing. nih.gov

Long-Term Stability: Evaluates the stability of the analyte when stored at a specific temperature (e.g., -20°C or -70°C) for an extended duration. nih.gov

Autosampler Stability: Confirms that the processed samples remain stable in the autosampler for the duration of the analytical run. nih.gov

Samples are considered stable if the deviation from the mean concentration of freshly prepared QC samples is within ±15.0%. nih.gov Studies have shown that lercanidipine is stable in human plasma for at least 16 hours at room temperature and can withstand a minimum of five freeze-thaw cycles at -20°C and -70°C. nih.gov

Table 4: Stability of Lercanidipine in Human Plasma under Various Conditions

Stability Condition QC Level Concentration (ng/mL) Mean Measured Concentration (ng/mL) % Change from Comparison Reference
Bench-Top (16 hours) LQC 0.030 0.029 -3.3 nih.gov
HQC 16.0 15.82 -1.1 nih.gov
Freeze-Thaw (5 cycles at -70°C) LQC 0.030 0.031 3.3 nih.gov
HQC 16.0 16.21 1.3 nih.gov
Autosampler (52 hours at 5°C) LQC 0.030 0.031 3.3 nih.gov
HQC 16.0 16.34 2.1 nih.gov
Long-Term (155 days at -70°C) LQC 0.030 0.029 -3.3 nih.gov

Future Research Directions and Advanced Applications

Exploration of Novel Isotopic Labeling Positions and Isotopes in Drug Development Research

The strategic placement of isotopes within a drug molecule is a critical aspect of modern pharmaceutical research, providing invaluable insights into a compound's metabolic fate. musechem.comchemicalsknowledgehub.com The choice of isotope and its position can be tailored to the specific scientific question being addressed. Isotopes commonly used in drug discovery include the stable isotopes deuterium (B1214612) (²H) and carbon-13 (¹³C), and the radioactive isotopes tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.com

Future research involving Lercanidipine (B1674757) could explore the synthesis of new isotopologues by altering the position of the ¹³C and deuterium labels or by introducing different isotopes altogether. The current labeling with ¹³C and d3 provides a stable internal standard for mass spectrometry. However, placing labels at different, metabolically stable positions within the Lercanidipine backbone could help elucidate specific metabolic pathways. chemicalsknowledgehub.com For instance, labeling the aromatic rings could provide different fragmentation patterns in mass spectrometry, aiding in the identification of metabolites resulting from modifications to that part of the molecule.

Furthermore, synthesizing a ¹⁴C-labeled version of Lercanidipine would be highly beneficial for absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.comeuropa.eu The high sensitivity of detection for radioisotopes makes them ideal for quantifying drug concentrations in various tissues and excretory products, providing a comprehensive picture of the drug's disposition in a biological system. chemicalsknowledgehub.com The development of innovative, late-stage isotopic labeling methods, such as hydrogen isotope exchange (HIE) reactions, could also be applied to create deuterated or tritiated versions of Lercanidipine efficiently. musechem.comeuropa.eu

Table 1: Potential Isotopic Labeling Strategies for Lercanidipine Research

IsotopePotential Labeling PositionResearch ApplicationRationale
¹⁴C Core dihydropyridine (B1217469) ringQuantitative Whole-Body Autoradiography (QWBA), ADME studiesEnables sensitive quantification and visualization of drug distribution in tissues. chemicalsknowledgehub.com
¹³C Phenyl or ester side chainsMechanistic metabolism studiesTo investigate specific biotransformation pathways involving these functional groups.
²H (D) Metabolically "hot" spotsImproving metabolic stability (Kinetic Isotope Effect)To slow down metabolism at specific sites and potentially improve the pharmacokinetic profile. wikipedia.org
¹⁵N Nitrogen atom in the dihydropyridine ringNitrogen metabolism studiesTo trace the fate of the nitrogen atom and investigate potential metabolic pathways involving this heteroatom.

Integration with Advanced Omics Technologies for Systems Biology Research (e.g., metabolomics, fluxomics)

Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets from various "omics" fields, such as genomics, proteomics, and metabolomics. bioscipublisher.comnih.govfrontiersin.org Isotope-labeled compounds like Lercanidipine-13C,d3 are powerful tools for metabolomics and fluxomics studies, which focus on the comprehensive analysis of metabolites and their reaction rates within a cell or organism. nih.govresearchgate.net

The integration of stable isotope labeling with metabolomics provides solutions to some of the field's major limitations, including metabolite identification and quantification. nih.gov In a research setting, Lercanidipine-13C,d3 can be administered to a biological system (e.g., cell culture or an animal model), and its metabolic products can be reliably traced and distinguished from endogenous molecules using mass spectrometry. nih.govtandfonline.com This allows for the unambiguous identification of the drug's metabolic pathway.

Beyond tracing the drug itself, this approach can be used to measure its impact on the broader metabolic network. This is the central aim of fluxomics, which quantifies the rate of metabolic reactions. researchgate.net By monitoring the incorporation of the ¹³C label from Lercanidipine-13C,d3 into downstream endogenous metabolites, researchers can determine how the drug perturbs cellular metabolism. mdpi.com This provides a dynamic view of the drug's mechanism of action and potential off-target effects that would not be apparent from traditional assays. nih.gov Such data is invaluable for building comprehensive systems biology models to understand the holistic effects of the drug on a biological system. nih.govtandfonline.com

Table 2: Applications of Lercanidipine-13C,d3 in Omics Research

Omics FieldSpecific ApplicationExpected OutcomeContribution to Systems Biology
Metabolomics Metabolite identification and profilingUnambiguous identification of Lercanidipine metabolites.Provides a clear map of the drug's biotransformation pathways. tandfonline.com
Fluxomics Isotope tracer analysisQuantification of changes in metabolic pathway rates (fluxes) upon drug exposure.Reveals the dynamic functional impact of the drug on cellular energy and biosynthesis. researchgate.netmdpi.com
Lipidomics Tracing drug effects on lipid metabolismUnderstanding how Lercanidipine may alter lipid synthesis, transport, or signaling pathways.Integrates the drug's effects into the context of lipid-related cellular processes.
Proteomics Target engagement studiesIdentification of protein targets by observing changes in protein expression or post-translational modifications linked to metabolic shifts.Connects the metabolic response to the drug with changes in the proteome.

Development of Predictive Models for Isotope Effects in Drug Discovery and Development

The substitution of an atom with one of its heavier isotopes can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds involving light and heavy isotopes; bonds to heavier isotopes are stronger and require more energy to break. wikipedia.org The KIE is a sensitive probe for elucidating reaction mechanisms and is increasingly used in drug development to enhance a drug's metabolic stability. wikipedia.orgresearchgate.net

Future research could focus on developing predictive models for the KIE in Lercanidipine metabolism. By creating computational models, such as those based on density functional theory (DFT), researchers can predict how deuteration at various positions on the Lercanidipine molecule would affect its rate of metabolism by key enzymes like Cytochrome P450s. wikipedia.org These in silico models can prioritize which deuterated versions of the drug would be most promising to synthesize and test in vitro.

A systematic approach would involve:

Identifying the primary sites of metabolic attack on the Lercanidipine molecule through experimental studies using Lercanidipine-13C,d3.

Building a computational model of the drug docked into the active site of the relevant metabolic enzyme.

Calculating the theoretical KIE for C-H bond cleavage at each potential metabolic site. researchgate.net

Synthesizing the isotopologues predicted to have the largest KIE and therefore the greatest metabolic stability.

Validating the model's predictions through in vitro metabolic assays.

Such predictive models can significantly streamline the drug optimization process, reducing the time and resources spent on synthesizing and testing suboptimal candidates. osti.govacs.org This approach represents a powerful synergy between computational chemistry and experimental pharmacology.

Expanding the Utility of Lercanidipine-13C,d3 in Diverse Non-Human Biological Systems

Preclinical studies in non-human biological systems are fundamental to drug development. Lercanidipine has been evaluated in various preclinical models, including studies on its effects on atherosclerotic lesions in hypercholesterolemic rabbits and its ability to inhibit the proliferation of arterial smooth muscle cells. mdpi.com Other studies have indicated its potential for end-organ protection, such as reducing left ventricular hypertrophy and the incidence of cerebral stroke in animal models. mdpi.com

The use of Lercanidipine-13C,d3 in these and other non-human systems can provide more precise and quantitative data. For example, in animal models of hypertension or kidney disease, the labeled compound can be used to perform detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling. By accurately measuring the concentration of the parent drug and its key metabolites in plasma and target tissues (e.g., heart, kidney, blood vessels), researchers can build a more accurate model of the exposure-response relationship.

Furthermore, Lercanidipine-13C,d3 can be used in a variety of in vitro systems derived from different species to study comparative metabolism. This is crucial, as metabolic pathways can differ significantly between preclinical species (like rats or dogs) and humans. Understanding these differences early in development is key to predicting human pharmacokinetics more accurately. The labeled compound could be incubated with liver microsomes or hepatocytes from various species to map and quantify the metabolites formed, providing a direct comparison of metabolic routes and rates. This data is essential for selecting the most appropriate animal model for further preclinical development and for anticipating potential metabolic liabilities in humans.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and isotopic enrichment of Lercanidipine-13C,d3 (hydrochloride)?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential. For purity validation, use a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer (pH 4.5) at a flow rate of 1.0 mL/min. Isotopic enrichment should be confirmed via high-resolution MS (HRMS) to detect the mass shifts corresponding to 13C and deuterium incorporation. Calibration curves using unlabeled Lercanidipine hydrochloride as a reference standard are critical for quantification .

Q. How should researchers handle and store Lercanidipine-13C,d3 (hydrochloride) to ensure stability during experiments?

  • Methodological Answer : Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. For handling, use gloveboxes with controlled humidity (<30%) and conduct preliminary stability tests under experimental conditions (e.g., pH, temperature) to determine degradation kinetics. Safety protocols from SDS sheets for similar hydrochlorides (e.g., Valacyclovir Hydrochloride Hydrate) recommend using PPE and fume hoods for weighing and dissolution .

Q. What synthetic strategies are employed to incorporate 13C and deuterium isotopes into Lercanidipine hydrochloride?

  • Methodological Answer : Isotopic labeling typically involves substituting specific hydrogen atoms with deuterium via acid-catalyzed H/D exchange in deuterated solvents (e.g., D2O or CD3OD). For 13C incorporation, precursors like 13C-enriched cyanide or carbonyl compounds are used in key synthesis steps (e.g., cyclization or nitration). Post-synthesis, purification via recrystallization in deuterated solvents ensures isotopic fidelity. Confirm labeling efficiency using nuclear magnetic resonance (NMR) and isotopic ratio MS .

Advanced Research Questions

Q. How can isotopic effects influence the pharmacokinetic (PK) studies of Lercanidipine-13C,d3 (hydrochloride) compared to the unlabeled form?

  • Methodological Answer : Deuterium isotope effects (DIEs) may alter metabolic rates due to stronger C–D bonds, potentially prolonging half-life. To assess this, conduct parallel PK studies in animal models (e.g., rats) using both labeled and unlabeled forms. Use LC-MS/MS to quantify parent and metabolite concentrations. Statistical analysis (e.g., ANOVA) should compare AUC, Cmax, and t1/2 values. Control for solvent effects by ensuring identical formulation buffers .

Q. What experimental designs mitigate data contradictions in tracing Lercanidipine-13C,d3 (hydrochloride) metabolites in complex biological matrices?

  • Methodological Answer : Use stable isotope-labeled internal standards (SIL-IS) for each suspected metabolite to correct matrix effects and ion suppression in MS. For tissue distribution studies, employ cold quenching followed by pulverization in liquid nitrogen and extraction with acetonitrile:water (70:30). Validate recovery rates using spiked samples. Data contradictions (e.g., unexpected metabolite ratios) require cross-validation with orthogonal techniques like capillary electrophoresis or 2D-NMR .

Q. How can researchers optimize chromatographic separation of Lercanidipine-13C,d3 (hydrochloride) from endogenous isomers in plasma samples?

  • Methodological Answer : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Gradient elution with 0.1% formic acid in water and methanol improves peak symmetry. For plasma, pre-treat samples with protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) using C18 cartridges. Method robustness should be tested across multiple lots of plasma to account for variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.